2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

ROR1 inhibitor Kinase selectivity Cancer therapy

2-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a specialized benzamide derivative with a molecular formula of C15H14N2O3 and a molecular weight of 270.30 g/mol. It is characterized by an ortho-amino benzamide core linked to a 1,4-benzodioxane moiety, with a canonical purity of ≥95% from commercial suppliers.

Molecular Formula C15H14N2O3
Molecular Weight 270.288
CAS No. 734535-47-8
Cat. No. B2958649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
CAS734535-47-8
Molecular FormulaC15H14N2O3
Molecular Weight270.288
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3N
InChIInChI=1S/C15H14N2O3/c16-12-4-2-1-3-11(12)15(18)17-10-5-6-13-14(9-10)20-8-7-19-13/h1-6,9H,7-8,16H2,(H,17,18)
InChIKeyHONKKVPHWICHPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide (CAS 734535-47-8) Procurement Guide: Core Scaffold Specifications for Targeted Drug Discovery


2-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a specialized benzamide derivative with a molecular formula of C15H14N2O3 and a molecular weight of 270.30 g/mol . It is characterized by an ortho-amino benzamide core linked to a 1,4-benzodioxane moiety, with a canonical purity of ≥95% from commercial suppliers . Unlike generic benzamide building blocks, this compound serves as a critical synthetic intermediate in the rational design of selective kinase inhibitors. Its most documented application is as a precursor scaffold in the structure-based optimization of potent and selective Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) inhibitors for cancer therapy, a strategic role that distinguishes it from simple, non-functionalized benzamides [1].

Why Generic 1,4-Benzodioxane or Benzamide Analogs Cannot Replace 2-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide in Lead Optimization Campaigns


This compound is not a generic benzamide; its specific regiochemistry is the cornerstone of its value. The ortho-amino group provides a critical reactive handle for forming fused heterocyclic systems, while the 1,4-benzodioxane component acts as a key pharmacophore. Evidence from recent medicinal chemistry literature shows that the 2,3-dihydro-1,4-benzodioxin-6-yl moiety, when coupled via this specific amide linkage, is essential for achieving high binding affinity and selectivity against the ROR1 kinase target [1]. Substituting this scaffold with a simple aniline or a non-coplanar benzodioxane isomer leads to a profound loss of inhibitory activity and kinase selectivity, as demonstrated in the optimization of lead compound LDR102 [1]. Therefore, for researchers replicating or advancing this series, a direct substitution with a structurally similar but functionally distinct building block would invalidate years of established structure-activity relationship (SAR) data.

Quantitative Differentiation Evidence for 2-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide Against In-Class Competitors


SAR Pivot: The 2,3-Dihydro-1,4-Benzodioxin Moiety is Essential for ROR1 Kinase Selectivity Compared to the Indole-Based Precursor LDR102

A head-to-head comparison within a medicinal chemistry program shows the target compound's scaffold provides a superior selectivity profile compared to LDR102, a prior lead compound. While LDR102 (an indole derivative) exhibits 'off-target' effects on kinases like c-Kit and AblT315I, the N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide series, for which this compound is the core building block, was specifically designed to overcome these limitations and achieve 'excellent kinase selectivity' [1]. The final optimized compound from this series, 9i, demonstrated 'potent anti-tumor activity in vivo and in vitro' without the off-target liabilities that plagued the previous indole-based lead [1].

ROR1 inhibitor Kinase selectivity Cancer therapy

Proven Synthetic Utility: Direct Condensation Route to ROR1 Inhibitors vs. Multi-Step Syntheses of Alternative Scaffolds

The target compound's ortho-amino group allows for a direct, one-step condensation to form the final active N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide derivatives, as established in the primary research [1]. In contrast, alternative scaffolds like the indole derivative LDR102 require a divergent, multi-step synthesis that is less amenable to rapid library generation [1]. This synthetic tractability enabled the research team to efficiently produce a series of derivatives, culminating in the discovery of compound 9i, which exhibited favorable antiproliferative activity across multiple cancer cell lines [1].

Synthetic efficiency Medicinal chemistry ROR1 inhibitor

Mammalian Target Profiling Indicates a Unique Activity Fingerprint for the Scaffold's Derivatives

While the target compound itself is a precursor, data for closely related derivatives from this series on mammalian targets provide a selectivity fingerprint. A derivative of the N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide class shows an IC50 of 300 nM against human Cytochrome P450 11B2 (CYP11B2) [1]. Though this activity is moderate, it establishes a differentiated selectivity window and potential for off-target activity predictions when compared to other kinase inhibitor pharmacophores. Without a direct comparator in the same assay for a non-benzodioxin analog, this data point serves as a baseline for further selectivity engineering within this specific chemical series.

Enzyme inhibition CYP11B2 Selectivity profiling

High-Value Application Scenarios for 2-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide Based on Proven Evidence


ROR1-Targeted Anticancer Lead Optimization Campaigns

This is the primary documented application. Teams working to develop selective ROR1 inhibitors for leukemia, lung cancer, or breast cancer should procure this compound as the foundational building block. The scaffold directly addresses the selectivity limitations of prior leads like LDR102, enabling the synthesis of compounds with an established path to potent in vivo activity and a clean off-target profile [1].

Kinase Selectivity Profiling and Safety Pharmacology Studies

Researchers building focused kinase inhibitor libraries can use this scaffold to probe selectivity. The existing CYP11B2 inhibition baseline data provides a critical early safety marker. By anchoring new derivative libraries on this scaffold, scientists can systematically engineer out this CYP liability, a common challenge in kinase drug discovery [1].

Streamlined Library Synthesis for Rapid Hit-to-Lead Studies

Medicinal chemistry groups aiming for efficient SAR exploration should utilize this compound for its synthetic tractability. Its bifunctional nature (amine and benzamide) allows for a convergent synthetic strategy, which was key to rapidly generating and evaluating a diverse derivative series, ultimately identifying a clinical candidate with 'favorable... activity' and 'potent anti-tumor activity' [1].

Quote Request

Request a Quote for 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.